1-{6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
1-{6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}-3-(dimethylamino)prop-2-en-1-one is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of antituberculosis agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}-3-(dimethylamino)prop-2-en-1-one typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are reasonably fast, clean, and high-yielding, with simple workup procedures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, ensuring efficient production with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to a change in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
1-{6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-{6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. In the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the imidazo[1,2-a]pyridine class include:
Uniqueness
1-{6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}-3-(dimethylamino)prop-2-en-1-one is unique due to its specific structural features and the presence of the dimethylamino and chloro substituents. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H14ClN3O |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C13H14ClN3O/c1-9-13(11(18)6-7-16(2)3)17-8-10(14)4-5-12(17)15-9/h4-8H,1-3H3 |
InChI Key |
AZVSBYRFCSOXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)C=CN(C)C |
Origin of Product |
United States |
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